molecular formula C8H12N4O3 B3046567 N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1260379-37-0

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3046567
CAS No.: 1260379-37-0
M. Wt: 212.21
InChI Key: RWWJGWPGAQEAJJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide (CAS 1260379-37-0) is a high-purity chemical compound offered with a specification of 97% purity . This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant role in the structure of various pharmaceuticals and bioactive molecules . The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a pi-excessive aromatic system whose unique chemical reactivity allows for diverse interactions with biological targets . The specific substitution pattern on this pyrazole derivative—including a methyl group and a nitro group—is critical for its potential research applications. Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, such as antimicrobial, antitumor, anticancer, anti-inflammatory, and antifungal properties . Furthermore, these compounds have demonstrated promising anti-hyperglycemic, antidepressant, and anticonvulsant effects in research settings . The presence of the N,N -dimethylacetamide moiety contributes to the molecule's physicochemical properties, potentially influencing its solubility and pharmacokinetic profile in biological studies. This compound is intended for use in industrial and scientific research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, particularly in the development of novel nitrogen-containing heterocycles. It also serves as a valuable candidate for in vitro screening in drug discovery programs aimed at developing new therapeutic agents.

Properties

IUPAC Name

N,N-dimethyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6-4-7(12(14)15)9-11(6)5-8(13)10(2)3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWJGWPGAQEAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232704
Record name 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260379-37-0
Record name 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260379-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetamide, N,N,5-trimethyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processesThe final step involves the attachment of the dimethylacetamide moiety through nucleophilic substitution reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the dimethylacetamide moiety or modifications to the nitro group .

Scientific Research Applications

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Acetamides

Compound Name Pyrazole Substituents Acetamide Substituents Key Properties/Activities References
N,N-Dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide 5-methyl, 3-nitro N,N-dimethyl Discontinued; potential agrochemical uses
N,N-Dimethyl-2-(1H-pyrazol-1-yl)acetamide (YDG) None N,N-dimethyl Simpler analog; used in crystallography
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 1,5-dimethyl, 3-oxo, 2-phenyl N-(pyrazolyl) Antifungal, insecticidal; hydrogen bonding motifs
2-{4-Nitro-1H-pyrazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide 4-nitro N-isoxazolyl Positional isomerism effects on reactivity

Key Observations:

Substituent Position and Bioactivity :

  • The 3-nitro group in the target compound contrasts with the 4-nitro substitution in ’s compound. Positional isomerism may alter hydrogen-bonding capacity (e.g., 3-nitro could participate in stronger intramolecular interactions) and electronic effects, influencing receptor binding or stability .
  • Methyl groups at the 5-position (target compound) versus 1- and 5-positions () demonstrate how steric hindrance modulates molecular packing and biological interactions .

Heterocyclic Acetamides with Divergent Pharmacological Profiles

  • Zolpidem Tartrate ():

    • Structurally distinct (imidazopyridine core) but shares an acetamide side chain.
    • Selectively binds GABAA ω1 receptors, unlike pyrazole derivatives. Highlights how heterocycle choice dictates target specificity .
    • Impurity profiles (e.g., N-oxide derivatives in ) underscore the importance of nitro group placement in metabolic stability .
  • Triazole-Thioacetamides (): Replace pyrazole with triazole and introduce a thioether linkage.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding and Crystal Packing :

    • The target compound’s nitro group may form N–H⋯O or C–H⋯O interactions, similar to ’s compound, which exhibits R2<sup>2</sup>(10) graph-set motifs. Such motifs influence solubility and crystallinity .
    • In contrast, YDG () lacks nitro/methyl groups, resulting in simpler packing patterns .
  • Synthetic Routes :

    • and describe carbodiimide-mediated couplings (e.g., EDC·HCl) for acetamide formation. The target compound likely follows analogous pathways, with nitro and methyl groups introduced via precursor functionalization .

Biological Activity

N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂N₄O₃, with a molecular weight of 212.21 g/mol. The compound features a pyrazole ring with a nitro group at the 3-position and a methyl group at the 5-position, along with a dimethylacetamide moiety. These structural elements contribute to its lipophilicity and biological reactivity, making it a subject of interest in pharmacological research .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Redox Activity : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
  • Enzyme Modulation : The pyrazole moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity .

Biological Activities

This compound has demonstrated a range of biological activities, which are summarized in the following table:

Biological Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AntifungalEffective against specific fungal pathogens.
NeuroprotectivePotential protective effects on neuronal cells.
AnalgesicPossible pain-relief properties similar to other pyrazole derivatives.
AnticancerInhibits tumor growth in preclinical models.

Case Studies

Research has highlighted several case studies that demonstrate the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics .
  • Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Preclinical trials revealed that this compound significantly reduced tumor growth rates in xenograft models of colorectal cancer, indicating its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
2-(1H-Pyrazol-1-Yl)AcetamidePyrazole ring without nitro groupAntimicrobial properties
5-MethylpyrazoleMethyl substitution at position 5Neuroprotective effects
4-AminoantipyrinePyrazolone structureAnalgesic and antipyretic effects

This compound stands out due to its combination of the nitro group and dimethylated nitrogen, enhancing its lipophilicity and altering its interaction profile with biological targets compared to these compounds .

Q & A

Q. What synthetic strategies are optimal for preparing N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide with high purity?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Core Heterocycle Formation : Start with hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to generate the pyrazole backbone .

Nitro Group Introduction : Nitration at the 3-position of the pyrazole ring using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to avoid over-nitration .

Acetamide Alkylation : React the nitro-substituted pyrazole with chloroacetamide derivatives in the presence of NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) .

  • Purity Optimization :
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification.
  • Confirm purity via TLC (Rf comparison) and HPLC (≥95% peak area) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:

¹H NMR : Identify substituents (e.g., N,N-dimethyl groups at δ 2.8–3.2 ppm, pyrazole protons at δ 6.0–7.5 ppm) .

IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) groups .

LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1) and fragmentation patterns .

Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

Q. How can in silico tools predict the biological activity of this compound?

  • Methodological Answer :
  • PASS Online : Predicts antimicrobial or anti-inflammatory activity based on structural similarity to known pyrazole-acetamide derivatives (e.g., probability scores for "antifungal" > 0.7) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 or bacterial enzymes). Adjust protonation states with Open Babel and validate binding poses with PyMOL .

Advanced Research Questions

Q. How do computational methods (DFT, NBO) elucidate electronic properties and reactivity?

  • Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level in Gaussian 12. Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for nitro-containing derivatives) .

Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N) in the nitro group) contributing to stability .

MESP Mapping : Visualize electrophilic regions (nitro group) for nucleophilic attack prediction .

Q. What crystallographic strategies resolve structural ambiguities in nitro-pyrazole derivatives?

  • Methodological Answer :

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
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N,N-dimethyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

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